molecular formula C14H13N3O2 B2377721 4-(2,3-Dimethylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine CAS No. 672925-13-2

4-(2,3-Dimethylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine

Cat. No. B2377721
CAS RN: 672925-13-2
M. Wt: 255.277
InChI Key: IBFPMSBWKZVSCL-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d]pyrimidines are types of bicyclic [6 + 6] systems . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines often involves the condensation of carbonyl compounds (esters, aldehydes, and ketones) with amidines . For example, the synthesis of 6-chloro-7-(2,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine involved a mixture of 2,4-dichloro-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and sodium methoxide .


Molecular Structure Analysis

The molecular structure of pyrimido[4,5-d]pyrimidines can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

Pyrimido[4,5-d]pyrimidines can undergo various chemical reactions. For instance, chlorination of 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid with phosphorus oxychloride yielded the respective 4-chloro-2-phenylpyrimidine-5-carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimido[4,5-d]pyrimidines can be analyzed using techniques like IR spectroscopy and NMR spectroscopy .

Scientific Research Applications

Structural and Spectral Analysis

The compound has been studied for its structural and spectral characteristics using density functional theory methods. In a study, a pyrimidine derivative demonstrated the ability to form dimeric structures through hydrogen bonds, leading to insights into the molecular structures, energies, and IR & Raman spectra of such compounds. This study also explored the quantum chemical calculations, molecular electrostatic potential surface, thermodynamic functions, and detailed assignments of vibrational modes of the compound, providing valuable information for understanding its behavior in different conditions (Arı, Özpozan, Kabacalı, & Saçmacı, 2020).

Biological and Medicinal Relevance

Pyrimidines, including derivatives similar to 4-(2,3-Dimethylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine, are significant in biology and medicine. For example, aminopyrimidines are found in three of the four bases in DNA, and their pharmaceutical functionalities often hinge on hydrogen bonding and molecular recognition processes. The research has explored the structural variations, tautomerism, and crystalline forms of such compounds, shedding light on their potential interactions and applications in drug design (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Synthetic and Chemical Transformations

Research has also focused on the chemical transformations of pyrimidines into other heterocyclic compounds like isoxazoles, which are valuable in various synthetic and pharmacological contexts. These transformations and the resulting compounds' properties offer insights into the versatility and potential applications of pyrimidine derivatives in creating novel compounds with targeted properties (Plas, Vollering, Jongejan, & Zuurdeeg, 2010).

Pharmaceutical Applications

The structural flexibility and reactivity of pyrimidine derivatives make them prime candidates for pharmaceutical applications. Studies have delved into synthesizing novel compounds with pyrimidine structures, exploring their potential as antimicrobial, anti-inflammatory, anticonvulsant, and antidepressant agents. This line of research is crucial in drug discovery, providing a pathway to new therapeutic agents with improved efficacy and targeted action (Zhang et al., 2016).

Mechanism of Action

While the specific mechanism of action for “4-(2,3-Dimethylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine” is not available, similar compounds have shown inhibitory activity against various enzymes and proteins .

Future Directions

The future directions in the research of pyrimido[4,5-d]pyrimidines could involve the synthesis of new derivatives, studying their biological activities, and developing them into potential therapeutic agents .

properties

IUPAC Name

4-(2,3-dimethylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-8-5-4-6-11(9(8)2)18-13-12-10(3)17-19-14(12)16-7-15-13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFPMSBWKZVSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=NC3=C2C(=NO3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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